1-(2-Fluoro-5-methylphenyl)ethan-1-amine
Overview
Description
“1-(2-Fluoro-5-methylphenyl)ethan-1-amine” is an organic compound. It is a derivative of phenylethylamine, a natural alkaloid found in the shrub Catha edulis . The IUPAC name for this compound is 1-(2-fluoro-4-methylphenyl)ethanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12FN . The InChI code for this compound is 1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 .Scientific Research Applications
Chiral Derivatization Agent
- 1-(2-Fluoro-5-methylphenyl)ethan-1-amine can be used as a chiral derivatizing agent. For instance, its use in the preparation of amides with different chiral acids, which can be distinguished by fluorine NMR, highlights its utility in chiral chemistry (Hamman, 1989).
Synthesis of Optically Active Compounds
- The compound plays a role in the synthesis of optically active compounds, as evidenced by research involving the preparation of diastereomeric (amino)fluorosilane and its epimerization in the presence of a catalytic amount of AgF (Kawachi et al., 1999).
Reaction Kinetics and Mechanism Studies
- It is instrumental in studying reaction kinetics and mechanisms. For example, it is involved in the complex reactions leading to the formation of 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, providing insights into reaction pathways and the role of primary and secondary amines (Jarczewski et al., 1986).
Antitumor Properties
- Its derivatives show potential in antitumor applications. For instance, 2-(4-amino-3-methylphenyl)benzothiazoles, related to this compound, exhibit selective and potent antitumor properties, leading to potential clinical applications in cancer treatment (Bradshaw et al., 2002).
Fluorine NMR Studies
- The compound is useful in Fluorine NMR studies, especially in determining the enantiomeric excess of secondary alcohols and primary amines (Hamman et al., 1991).
Synthesis of Novel Compounds
- It has been used in the synthesis of new compounds with potential biological activity, such as antimicrobial agents. An example is the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which showed notable antimicrobial activity (Puthran et al., 2019).
Enantiomeric Excess Determination
- It is also employed in determining the enantiomeric excess (ee) of α-chiral amines, showcasing its versatility in stereochemical analysis (Rodríguez-Escrich et al., 2005).
Fluorine in Drug Development
- Marfey's reagent, closely related to this compound, is used in the separation of enantiomeric isomers of amino acids and amine compounds, demonstrating its importance in drug development and pharmaceutical analysis (B'hymer et al., 2003).
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJADCEWRWSXHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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